molecular formula C18H22N4Na4O23P4 B12461695 Diquafosol Impurity 11

Diquafosol Impurity 11

货号: B12461695
分子量: 878.2 g/mol
InChI 键: OWTGMPPCCUSXIP-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diquafosol Impurity 11 is a chemical compound associated with the pharmaceutical drug diquafosol, which is primarily used for the treatment of dry eye disease. The impurity is identified by its unique chemical structure and properties, which differentiate it from the main active ingredient and other related impurities.

准备方法

The synthesis of Diquafosol Impurity 11 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general approach includes the use of various reagents and catalysts to achieve the desired chemical structure. The process typically involves multiple steps, including the formation of intermediate compounds, purification, and final synthesis under controlled conditions to ensure the purity and quality of the impurity.

化学反应分析

Diquafosol Impurity 11 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired chemical transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

科学研究应用

Diquafosol Impurity 11 has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.

    Biology: The compound is studied for its potential biological effects and interactions with cellular components.

    Medicine: Research on this compound helps in understanding the safety and efficacy of diquafosol as a therapeutic agent, particularly in the context of impurity profiling and regulatory compliance.

    Industry: The compound is used in the development and quality control of diquafosol-based products, ensuring that the final pharmaceutical formulations meet the required standards for purity and safety.

作用机制

The mechanism of action of Diquafosol Impurity 11 is related to its interaction with molecular targets and pathways involved in the pharmacological effects of diquafosol. Specifically, it acts on the P2Y2 purinergic receptor, which is involved in the regulation of tear secretion and mucin production in the eye. By stimulating this receptor, this compound can influence the secretion of tear fluid and mucin, contributing to the overall therapeutic effect of diquafosol in treating dry eye disease.

相似化合物的比较

Diquafosol Impurity 11 can be compared with other similar compounds, such as:

    Diquafosol Impurity 1: This compound has a different chemical structure and molecular weight, leading to distinct physical and chemical properties.

    Diquafosol Impurity 7: Another related impurity with unique characteristics and potential biological effects.

    Sodium Hyaluronate: While not an impurity, this compound is often compared with diquafosol in clinical studies for its efficacy in treating dry eye disease.

The uniqueness of this compound lies in its specific chemical structure and its role in the overall impurity profile of diquafosol. Understanding these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.

属性

IUPAC Name

tetrasodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGMPPCCUSXIP-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4Na4O23P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。